molecular formula C22H28N2O3 B5569243 8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5569243
M. Wt: 368.5 g/mol
InChI Key: SFDOTOOFCZUQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C22H28N2O3 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.20999276 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Molecular Mechanisms

Compounds with complex structures similar to the one mentioned often have varied pharmacological properties. For example, thymol, a naturally occurring compound, demonstrates a wide range of pharmacological properties including antioxidant, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities. These effects are attributed to its ability to inhibit cytokine and chemokine recruitment, scavenge free radicals, enhance endogenous antioxidants, and stabilize membranes (M. F. Nagoor Meeran et al., 2017).

Carvacrol, another compound, is known for its antimicrobial and anti-biofilm activities, targeting a wide range of bacteria and fungi responsible for infectious diseases. It shows promise in being combined with nanomaterials for preventing biofilm-associated infections (A. Marchese et al., 2018).

Therapeutic Potential

The therapeutic potential of such compounds extends to treating cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases. Their modes of action can include apoptosis induction, generation of reactive oxygen species, activation of caspases, and effects on mitochondrial functions, demonstrating their role in disease management and therapy (Mohammad Hossain et al., 2020).

Pharmacokinetics and Drug Development

Research into the pharmacokinetics and drug development of these compounds is crucial for understanding how they can be effectively utilized in therapeutic settings. Studies often focus on absorption, metabolism, elimination, and the balance between formation and detoxification of active metabolites to determine potential toxicity and therapeutic efficacy (M. Cornet, V. Rogiers, 1997).

Properties

IUPAC Name

8-[(5-methylfuran-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-17(19-6-4-3-5-7-19)14-24-16-22(27-21(24)25)10-12-23(13-11-22)15-20-9-8-18(2)26-20/h3-9,17H,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDOTOOFCZUQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC3(CC2)CN(C(=O)O3)CC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.